Cas no 893788-06-2 (7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine)

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質
名前と識別子
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- 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(1-methyl-3-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- AKOS001863145
- 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine
- F3165-1111
- 893788-06-2
- 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine
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- インチ: 1S/C27H26ClN5O2S/c1-17-9-13-22(15-18(17)2)36(34,35)27-26-30-25(29-19(3)10-11-20-7-5-4-6-8-20)23-16-21(28)12-14-24(23)33(26)32-31-27/h4-9,12-16,19H,10-11H2,1-3H3,(H,29,30)
- InChIKey: MFWFEYZYXDQSFF-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(=NC1=C(N=NN21)S(C1C=CC(C)=C(C)C=1)(=O)=O)NC(C)CCC1C=CC=CC=1
計算された属性
- 精确分子量: 519.1495740g/mol
- 同位素质量: 519.1495740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 36
- 回転可能化学結合数: 7
- 複雑さ: 835
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6.7
- トポロジー分子極性表面積: 97.6Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): -1.58±0.40(Predicted)
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3165-1111-2mg |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3165-1111-10mg |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3165-1111-3mg |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3165-1111-2μmol |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
A2B Chem LLC | BA67149-10mg |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA67149-5mg |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F3165-1111-4mg |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3165-1111-1mg |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3165-1111-10μmol |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3165-1111-5mg |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-06-2 | 90%+ | 5mg |
$69.0 | 2023-04-27 |
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報
Introduction to 7-Chloro-3-(3,4-Dimethylbenzenesulfonyl)-N-(4-Phenylbutan-2-yl)-1,2,3-Triazolo[1,5-a]quinazolin-5-Amine (CAS No. 893788-06-2)
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 893788-06-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoloquinazolines and is characterized by its unique structural features, including a chloro-substituted triazoloquinazoline core and a 3,4-dimethylbenzenesulfonyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The synthesis of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions, starting from readily available starting materials. The key steps often include the formation of the triazoloquinazoline core through a cycloaddition reaction and subsequent functionalization with the 3,4-dimethylbenzenesulfonyl and 4-phenylbutan-2-yl groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.
In terms of its biological activity, 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine has shown promising results in various in vitro and in vivo studies. One of the primary areas of interest is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine has also been investigated for its anticancer potential. Research has shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine have also been studied to evaluate its suitability for clinical applications. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life in animal models. However, further optimization may be necessary to enhance its pharmacokinetic profile for human use.
In addition to its therapeutic potential, 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine has also been explored for its use as a research tool in understanding the mechanisms of various biological processes. Its ability to modulate specific signaling pathways makes it a valuable probe for studying cellular signaling and drug discovery.
The safety profile of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-am ine is an important consideration for its development as a therapeutic agent. Preclinical toxicity studies have shown that it is generally well-tolerated at therapeutic doses. However, ongoing research is needed to fully understand any potential side effects or long-term safety concerns.
In conclusion, 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-p henylbutan - 2 - y l) - 1 , 2 , 3 - tri azol o [ 1 , 5 - a ] quin azol in - 5 - amine (CAS No. 893788 - 06 - 2) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both academic research and pharmaceutical applications.
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